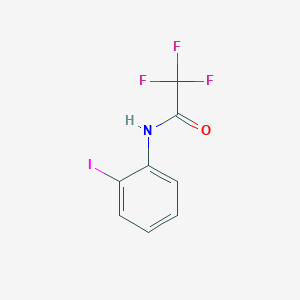

2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Übersicht

Beschreibung

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide is a chemical compound with the molecular formula C8H5F3INO and a molecular weight of 315.03 g/mol It is characterized by the presence of trifluoromethyl and iodophenyl groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide typically involves the reaction of 2-iodoaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-Iodoaniline and trifluoroacetic anhydride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its derivatives are explored for their potential as pharmaceuticals, especially in creating compounds with therapeutic properties .

- Agrochemicals : The compound is also utilized in the development of agrochemicals, where its unique properties can lead to enhanced efficacy in pest control formulations .

Synthetic Routes

The synthesis typically involves the reaction of 2-iodoaniline with trifluoroacetic anhydride under controlled conditions to ensure high yield and purity. The reaction is conducted in an inert atmosphere to prevent side reactions .

Potential Antimicrobial and Antiviral Properties

- Biological Studies : Research indicates that derivatives of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide exhibit significant biological activities, including antimicrobial and antiviral effects. These properties make it a candidate for further investigation in drug development .

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes or hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, which may influence binding affinity to specific biological targets .

Medicinal Chemistry

Drug Development

- Precursor for Drug Synthesis : Ongoing research explores this compound's utility as a precursor for synthesizing novel drugs aimed at treating various diseases. Its ability to modify biological interactions makes it a valuable candidate for medicinal chemistry .

Industrial Applications

Specialty Chemicals Production

- Chemical Industry Usage : The compound is employed in producing specialty chemicals that require specific physical or chemical properties. This includes applications where fluorinated compounds are advantageous due to their stability and reactivity .

Recent studies have focused on the interactions of this compound with biological targets:

- A study highlighted the compound's potential as an inhibitor of chorismate mutase (CM), an enzyme found in bacteria but absent in humans. This specificity suggests its potential use in developing antibiotics .

- In silico docking studies predicted strong interactions between isatin-indole derivatives and CM, showcasing the relevance of structural modifications inspired by this compound .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide can be compared with other similar compounds, such as:

2,2,2-Trifluoro-N-(4-iodophenyl)acetamide: This compound has the iodine atom in the para position, which can influence its reactivity and binding properties.

2,2,2-Trifluoro-N-(2-bromophenyl)acetamide: The bromine atom can participate in different types of chemical reactions compared to iodine, affecting the compound’s overall behavior.

2,2,2-Trifluoro-N-(2-chlorophenyl)acetamide: The chlorine atom provides different electronic and steric effects, leading to variations in reactivity and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Biologische Aktivität

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide is an organic compound with the molecular formula C₈H₅F₃INO and a molecular weight of 315.03 g/mol. This compound features a trifluoroacetamide structure, which is characterized by the presence of three fluorine atoms attached to the acetamide group and an iodine atom on the phenyl ring. These structural attributes significantly influence its chemical properties and potential biological activity.

The trifluoromethyl group imparts strong electron-withdrawing characteristics to the compound, which can alter its reactivity and interaction with biological systems. The iodine atom enhances the compound's reactivity, making it a valuable candidate for various biological applications. The crystal structure of this compound reveals that the fluorine atoms are disordered over two sets of sites, with specific hydrogen bonding interactions stabilizing its molecular arrangement in solid form .

Interaction Studies

Interaction studies have focused on binding affinities with various biological targets. These studies suggest that modifications in structure can influence biological behavior and therapeutic efficacy. For instance, fluorinated compounds are known to impact pharmacological activity and metabolic stability due to their unique electronic properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Iodo-N-(4-trifluoromethylphenyl)acetamide | C₈H₅F₃INO | Contains a trifluoromethyl group instead of trifluoro |

| 4-Trifluoromethyl-N-(2-iodophenyl)acetamide | C₈H₅F₃INO | Trifluoromethyl substitution on a different position |

| 3-Fluoro-N-(4-iodophenyl)acetamide | C₈H₈FINO | Only one fluorine atom; lacks trifluoro group |

The presence of three fluorine atoms in this compound enhances its electron-withdrawing capacity compared to others with fewer or differently positioned fluorine atoms.

Case Studies

Several studies have investigated the biological implications of halogenated aromatic compounds like this compound:

- Pharmaceutical Applications : Research has shown that derivatives of this compound could possess anti-inflammatory and anticancer properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .

- Agrochemical Potential : The compound has been identified as an important intermediate in the synthesis of bioactive compounds used in agrochemicals .

- Inhibition Studies : Recent studies have explored isatin–indole derivatives as potential inhibitors of chorismate mutase (CM), where derivatives related to this compound were evaluated for their inhibitory effects. Some derivatives exhibited significant inhibition at nanomolar concentrations .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPMADRXWAHDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364188 | |

| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143321-89-5 | |

| Record name | 2,2,2-trifluoro-N-(2-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is interesting about the structure of 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide?

A1: The abstract highlights two interesting structural features of this compound:

- Disorder of fluorine atoms: The three fluorine atoms in the molecule exhibit positional disorder over two sets of sites with a specific occupancy ratio []. This means that the fluorine atoms can occupy different positions within the molecule, leading to slightly different molecular conformations.

- Hydrogen bonding and chain formation: The molecules interact with each other through N—H⋯O hydrogen bonds, leading to the formation of chains that extend along the c-axis of the crystal lattice [].

Q2: Can you elaborate on the observed disorder in the fluorine atoms?

A2: The research states that the three fluorine atoms are disordered over two sets of sites with an occupancy ratio of 0.615(14):0.385(14) []. This indicates that approximately 61.5% of the molecules in the crystal structure have the fluorine atoms in one set of positions, while the remaining 38.5% have them in another set of positions. This disorder arises from the relatively free rotation around the C-C bond connecting the trifluoromethyl (CF3) group to the rest of the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.